BenchChemオンラインストアへようこそ!

Phenethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

Lipophilicity Drug-likeness Membrane permeability

Phenethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate (CAS 685861-64-7) is a certified ≥98% purity screening compound optimized for cell-based assays. With computed XLogP3 of 3.2, it outperforms the polar methyl ester (XLogP3 ~1.7) in intracellular target engagement. The terminal phenyl ring enables π–π stacking with conserved kinase residues (e.g., gatekeeper Phe), making this phenethyl ester the essential comparator in the OTV000920 SAR matrix to deconvolute hydrophobicity, shape, and π-interaction contributions. Procurement from purity-certified sources guarantees reliable dose–response data without pre-screening analytical overhead.

Molecular Formula C16H14N2O3S
Molecular Weight 314.36
CAS No. 685861-64-7
Cat. No. B2435753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
CAS685861-64-7
Molecular FormulaC16H14N2O3S
Molecular Weight314.36
Structural Identifiers
SMILESCC1=C(SC2=C1C(=O)NC=N2)C(=O)OCCC3=CC=CC=C3
InChIInChI=1S/C16H14N2O3S/c1-10-12-14(19)17-9-18-15(12)22-13(10)16(20)21-8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,17,18,19)
InChIKeyPRUBCKBKXWWWTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Phenethyl 5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate (CAS 685861-64-7) – Compound Identity and Procurement Baseline


Phenethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate (CAS 685861-64-7) is a synthetic thieno[2,3-d]pyrimidine-6-carboxylate ester supplied as a solid screening compound for early drug discovery . Its molecular formula is C16H14N2O3S (MW 314.36 g/mol) and it bears a phenethyl ester at the 6-position of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold [1]. The compound is commercially catalogued under Sigma-Aldrich product number OTV000920 and is available at 98% purity from specialist research-chemical suppliers .

Why Generic Substitution of Phenethyl 5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate Is Not Advisable


Thieno[2,3-d]pyrimidine-6-carboxylate esters cannot be freely interchanged because the ester substituent at the 6-position profoundly modulates physicochemical properties—particularly lipophilicity, aqueous solubility, and membrane permeability—that govern compound behaviour in biological assays [1]. Within the commercially available series (OTV000920–OTV000924), the phenethyl ester confers a computed XLogP3 of 3.2, substantially higher than the methyl, ethyl, isopropyl, or isobutyl congeners, which will differentially affect protein binding, cellular uptake, and metabolic stability [2]. Substituting one ester for another without compensating for these property shifts risks invalidating structure–activity relationships and producing non-comparable screening results [3].

Quantitative Differentiation Evidence for Phenethyl 5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate (CAS 685861-64-7)


Lipophilicity Advantage of the Phenethyl Ester Over Shorter-Chain Alkyl Ester Analogs

The phenethyl ester (CAS 685861-64-7) exhibits a computed octanol–water partition coefficient XLogP3 of 3.2, which is approximately 0.8–1.5 log units higher than the corresponding methyl (XLogP3 estimated ~1.7) and ethyl (XLogP3 estimated ~2.0) esters of the same 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate scaffold [1]. This difference places the phenethyl ester within the optimal lipophilicity range (LogP 2–4) for passive membrane permeability, while the methyl and ethyl esters fall below the generally accepted threshold for efficient passive diffusion across lipid bilayers [2].

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area and Rotatable Bond Count Differentiate the Phenethyl Ester from Shorter Homologs

The phenethyl ester exhibits a topological polar surface area (TPSA) of 96 Ų and 5 rotatable bonds, whereas the methyl ester analog possesses a TPSA of approximately 85 Ų and 2 rotatable bonds, and the ethyl ester has a TPSA of ~85 Ų and 3 rotatable bonds [1]. The TPSA of 96 Ų remains within the Veber threshold (<140 Ų) for favorable oral bioavailability, while the increased rotatable bond count (5 vs. 2–3) reflects the flexible phenethyl chain that can adopt multiple low-energy conformations [2].

Polar surface area Oral bioavailability Rotatable bonds

Phenethyl Aromatic Ring Provides Potential π–π Stacking Interactions Absent in Aliphatic Ester Analogs

The phenethyl ester contains a terminal phenyl ring capable of participating in π–π stacking interactions with aromatic amino acid residues (Phe, Tyr, Trp, His) in protein binding pockets, an interaction mode that is structurally unavailable to the methyl, ethyl, isopropyl, and isobutyl ester analogs in the OTV000920 series [1]. Thieno[2,3-d]pyrimidine scaffolds are frequently studied as kinase inhibitors, where inhibitor–kinase hinge-region binding is often augmented by aromatic stacking with the gatekeeper residue and surrounding hydrophobic pocket [2].

π–π stacking Protein-ligand interactions Molecular recognition

Verified Commercial Purity Enables Reproducible Screening Without Upstream Purification

The phenethyl ester is supplied at a verified purity of 98% (HPLC) by at least one established research-chemical vendor (Leyan, Product No. 1629224), with availability in quantities from 100 mg to 25 g . In contrast, the Sigma-Aldrich OTV000920 listing explicitly states that no analytical data is collected and the product is sold 'AS-IS' without purity specification or warranty, placing the onus on the buyer to confirm identity and purity independently . This purity differential has direct implications for procurement decisions: the 98% certified batch removes the need for pre-screening purification and reduces variability in dose–response experiments.

Compound purity Reproducibility Procurement specification

Application Scenarios Where Phenethyl 5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate Offers Differentiated Value


Cell-Based Phenotypic Screening Requiring Optimal Passive Membrane Permeability

The computed XLogP3 of 3.2 for the phenethyl ester [1] positions it within the optimal lipophilicity window (LogP 2–4) for passive diffusion across cell membranes. In phenotypic screens where intracellular target engagement is essential, this compound is predicted to outperform the more polar methyl ester (XLogP3 ~1.7), which may exhibit limited membrane permeability and consequently reduced intracellular exposure. Researchers performing cell-based assays on mammalian cell lines should prioritise this ester when membrane penetration is a critical parameter.

Fragment-Based or Scaffold-Hopping Programs Targeting Aromatic-Rich Kinase Binding Pockets

The thieno[2,3-d]pyrimidine core is a recognised kinase inhibitor scaffold [2]. The phenethyl ester adds a terminal phenyl ring capable of π–π stacking with conserved aromatic residues (e.g., the gatekeeper Phe in many kinases), an interaction not offered by the methyl, ethyl, isopropyl, or isobutyl ester analogs. This compound is appropriate for fragment elaboration or scaffold-hopping campaigns where the objective is to probe additional hydrophobic/aromatic contacts in the ATP-binding cleft.

Structure–Activity Relationship (SAR) Studies Mapping 6-Position Ester Effects

The commercially available OTV000920 series [3] provides a systematic ester matrix (methyl, ethyl, phenethyl, isopropyl, isobutyl) for investigating the effect of 6-position substitution on biological activity, solubility, and metabolic stability. The phenethyl ester uniquely combines elevated lipophilicity, increased rotatable bond flexibility, and an aromatic terminus, making it an essential comparator within this SAR matrix for deconvoluting the contributions of hydrophobicity, shape, and π-interactions to target binding.

High-Throughput Screening with Strict Purity and Batch-to-Batch Reproducibility Requirements

For HTS campaigns requiring reliable dose–response data, the availability of this compound at 98% certified purity from a specialist vendor mitigates the risk of false positives or potency shifts arising from impurities. This contrasts with the Sigma-Aldrich 'AS-IS' offering , where unknown purity necessitates pre-screening analytical characterisation—an impractical overhead in high-throughput workflows. Procurement from a purity-certified source supports immediate plate preparation and assay-ready formatting.

Quote Request

Request a Quote for Phenethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.